molecular formula C19H16N4OS B2559842 3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-66-5

3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2559842
CAS No.: 852133-66-5
M. Wt: 348.42
InChI Key: YZQBEHJFOUBTLN-UHFFFAOYSA-N
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Description

3-Methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core with a phenyl substituent at position 6, a methyl group at position 3, and a carboxamide linkage to a 6-methylpyridin-2-yl moiety. This scaffold is structurally related to several bioactive imidazo-thiazole/thiadiazole derivatives reported for their anticancer, antimicrobial, and antiproliferative activities .

Properties

IUPAC Name

3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-7-6-10-16(20-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQBEHJFOUBTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and antibacterial properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H15N3OS\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{OS}

This compound features an imidazo-thiazole core, which is known for its diverse biological activities. The presence of the 6-methylpyridine and phenyl groups contributes to its pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit potent anticancer activity. A study focusing on similar compounds showed that they effectively inhibited the growth of FLT3-dependent acute myeloid leukemia (AML) cell lines, particularly MV4-11, with IC50 values as low as 0.002 μM for the most active derivatives .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMV4-11TBDFLT3 inhibition
Compound 19 (related structure)MV4-110.002FLT3 kinase inhibition
Compound X (another derivative)HeLaNo activityN/A

Antibacterial Activity

In addition to anticancer properties, imidazole derivatives have shown promise as antibacterial agents. A recent investigation evaluated various imidazole derivatives for their antibacterial efficacy against multiple strains. The results indicated that certain modifications in the structure could enhance antibacterial activity while minimizing cytotoxicity .

Table 2: Antibacterial Activity of Imidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Another derivativeEscherichia coliTBD

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • FLT3 Inhibition : The compound may inhibit FLT3 kinase activity, crucial for the proliferation of certain leukemia cells.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism : For antibacterial activity, the exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Efficacy Against AML

In a controlled study involving MV4-11 cells, treatment with derivatives similar to this compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the importance of structural modifications in enhancing potency against leukemia cells.

Case Study 2: Antibacterial Evaluation

Another study assessed the antibacterial properties of imidazole derivatives against common pathogens. The results indicated that certain modifications led to improved MIC values against resistant strains of bacteria.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Activity Variations

Comparative Bioactivity Data

Table 1: Anticancer Activity of Selected Imidazo-Thiazole/Thiadiazole Derivatives
Compound Name/ID Core Structure Key Substituents Cancer Cell Line (IC₅₀) Key Targets/Mechanisms Reference
Target Compound Imidazo[2,1-b][1,3]thiazole 6-Ph, 3-Me, N-(6-Me-pyridin-2-yl) Not reported in evidence Presumed kinase inhibition N/A
5l () Imidazo[2,1-b]thiazole 6-(4-Cl-Ph), piperazinyl MDA-MB-231: 1.4 µM VEGFR2 inhibition (5.72% at 20 µM)
Compound 9c () Imidazo[2,1-b][1,3,4]thiadiazole 6-Ph, indole SUIT-2: 5.11 µM; Capan-1: 10.8 µM Antiproliferative, anti-migration
Compound 3 () Imidazo[2,1-b][1,3,4]thiadiazole TGF-β inhibitor NCI-60 panel (GI₅₀: 1.4–4.2 µM) TGF-β receptor (IC₅₀ = 1.2 nM)
Sorafenib (Control) N/A N/A MDA-MB-231: 5.2 µM Multi-kinase inhibitor

Q & A

Q. What is the optimized synthetic route for 3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide?

The synthesis involves multi-step heterocyclic coupling reactions. A representative approach includes:

  • Cyclization in DMF : Cyclization of intermediates using iodine and triethylamine under reflux to form the imidazo-thiazole core. This step often requires precise temperature control (60–80°C) and reaction times of 1–3 hours to avoid side products .
  • Amide coupling : Reaction of the thiazole-carboxylic acid intermediate with 6-methylpyridin-2-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or acetonitrile .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields the final compound (>95% purity) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are essential for verifying regioselectivity and substituent positions. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.8 ppm) .
  • Mass Spectrometry (ESI-MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 420.12) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (C=N stretch) validate functional groups .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

  • Optimizing cyclization : Using DMF as a solvent with iodine and triethylamine increases cyclization efficiency by stabilizing intermediates via polar aprotic interactions. Yields improve from 50% to 75% when reaction times are reduced to 1–2 hours to minimize sulfur byproduct formation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions between pyridyl amines and thiazole intermediates, reducing side products .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C) while maintaining >90% yield in cyclization steps .

Q. What methodological considerations are critical for evaluating its biological activity in vitro?

  • Antimicrobial assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against S. aureus and E. coli using broth microdilution. Adjust pH to 7.4 to mimic physiological conditions, as activity may vary with ionization .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 cells with 24–48 hour exposure. IC₅₀ values <10 μM suggest therapeutic potential but require further selectivity studies .
  • Enzyme inhibition : For kinase or protease targets, use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations adjusted to Km values .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Substituent variation : Synthesize analogs with modified pyridyl (e.g., 4-methyl vs. 6-methyl) or phenyl groups (e.g., halogen substitution) to assess impact on lipophilicity (logP) and binding affinity .
  • Trifluoromethyl analogs : Introduce CF₃ groups to improve metabolic stability and permeability, as seen in related imidazo-thiazole derivatives .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. Validate models with leave-one-out cross-validation (q² >0.5) .

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